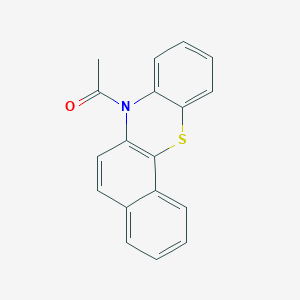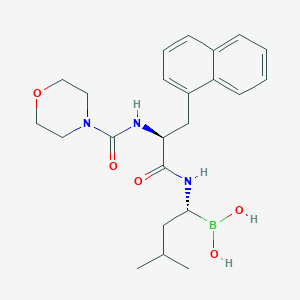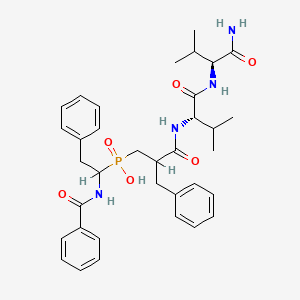
PhCONHEt(Ph)P(O)(OH)PheValValNH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound PhCONHEt(Ph)P(O)(OH)PheValValNH2 is a complex organic molecule that contains multiple functional groups, including a phosphonate group, an amide group, and several amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PhCONHEt(Ph)P(O)(OH)PheValValNH2 involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Phosphonate Group: The phosphonate group can be introduced through the reaction of a suitable phosphonic acid derivative with an appropriate alkylating agent. This step typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Amide Bond Formation: The amide bond can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Peptide Bond Formation: The peptide bonds between the amino acids (Phe, Val, Val) can be formed using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers for the peptide bond formation and large-scale reactors for the other steps. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
PhCONHEt(Ph)P(O)(OH)PheValValNH2: can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, diethyl ether, reflux.
Substitution: Nitric acid, sulfuric acid, halogens, catalysts like iron(III) chloride, room temperature to reflux.
Major Products
Oxidation: Formation of phosphate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
PhCONHEt(Ph)P(O)(OH)PheValValNH2:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing phosphonate and peptide functionalities.
Biology: The compound can be used in studies of enzyme-substrate interactions, particularly those involving phosphonate groups, which are known to mimic phosphate groups in biological systems.
Medicine: Due to its peptide content, it may have potential as a therapeutic agent, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the development of new materials, such as polymers containing phosphonate groups, which have applications in flame retardants and other specialty materials.
Mecanismo De Acción
The mechanism of action of PhCONHEt(Ph)P(O)(OH)PheValValNH2 would depend on its specific application. In biological systems, the phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that normally bind to phosphate groups. This can lead to inhibition or activation of these proteins, depending on the specific interactions involved. The peptide portion of the molecule can also interact with proteins, potentially leading to effects on cell signaling pathways and other biological processes.
Comparación Con Compuestos Similares
PhCONHEt(Ph)P(O)(OH)PheValValNH2: can be compared with other compounds containing phosphonate and peptide groups:
Phosphorous Acid (H3PO3): This compound contains a phosphonate group but lacks the peptide functionality.
Phosphonic Acid Derivatives: Compounds like phosphonic acid (H3PO3) and its derivatives are similar in their phosphonate content but do not contain peptide bonds.
Peptide-Based Drugs: Compounds like peptide-based drugs contain peptide bonds but may not have phosphonate groups.
The uniqueness of This compound lies in its combination of phosphonate and peptide functionalities, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
Propiedades
Número CAS |
129318-24-7 |
|---|---|
Fórmula molecular |
C35H45N4O6P |
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
[3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-benzyl-3-oxopropyl]-(1-benzamido-2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C35H45N4O6P/c1-23(2)30(32(36)40)38-35(43)31(24(3)4)39-34(42)28(20-25-14-8-5-9-15-25)22-46(44,45)29(21-26-16-10-6-11-17-26)37-33(41)27-18-12-7-13-19-27/h5-19,23-24,28-31H,20-22H2,1-4H3,(H2,36,40)(H,37,41)(H,38,43)(H,39,42)(H,44,45)/t28?,29?,30-,31-/m0/s1 |
Clave InChI |
LIENTGAUXNCIDX-NPYONTDKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



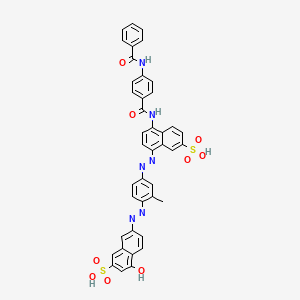
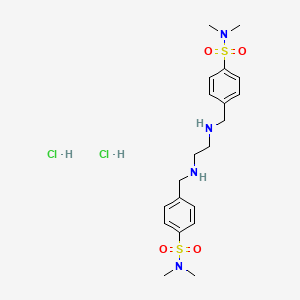
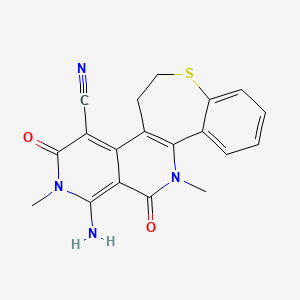
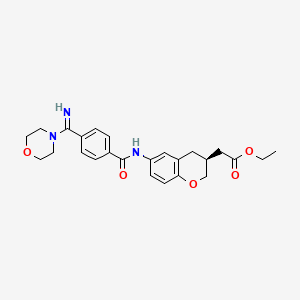



![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
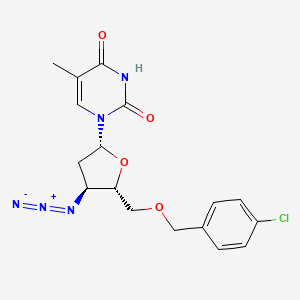
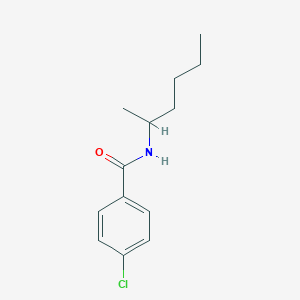
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
